molecular formula C19H23N3O3 B6782991 2-[(2-Methylpyrazol-3-yl)methoxy]-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethanone

2-[(2-Methylpyrazol-3-yl)methoxy]-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethanone

Cat. No.: B6782991
M. Wt: 341.4 g/mol
InChI Key: IMOHEFZYGAIZSN-UHFFFAOYSA-N
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Description

2-[(2-Methylpyrazol-3-yl)methoxy]-1-spiro[1,2-dihydroindene-3,2’-morpholine]-4’-ylethanone is a complex organic compound that features a unique combination of pyrazole, indene, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpyrazol-3-yl)methoxy]-1-spiro[1,2-dihydroindene-3,2’-morpholine]-4’-ylethanone typically involves multiple steps, starting with the preparation of the pyrazole and indene intermediates. The pyrazole moiety can be synthesized through the reaction of 2-methylpyrazole with appropriate alkylating agents under basic conditions. The indene moiety is often prepared via cyclization reactions involving substituted benzyl halides and cyclopentadiene.

The final step involves the coupling of the pyrazole and indene intermediates with morpholine under controlled conditions to form the spiro compound. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpyrazol-3-yl)methoxy]-1-spiro[1,2-dihydroindene-3,2’-morpholine]-4’-ylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpyrazol-3-yl)methoxy]-1-spiro[1,2-dihydroindene-3,2’-morpholine]-4’-ylethanone involves its interaction with specific molecular targets and pathways. The pyrazole moiety may interact with enzymes or receptors, modulating their activity. The indene and morpholine components could contribute to the compound’s overall bioactivity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Methylpyrazol-3-yl)methoxy]-1-indanone: Similar structure but lacks the spiro morpholine moiety.

    1-(2-Methylpyrazol-3-yl)-2-indanone: Similar structure but with different substitution patterns.

Uniqueness

2-[(2-Methylpyrazol-3-yl)methoxy]-1-spiro[1,2-dihydroindene-3,2’-morpholine]-4’-ylethanone is unique due to its spiro structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-[(2-methylpyrazol-3-yl)methoxy]-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-21-16(7-9-20-21)12-24-13-18(23)22-10-11-25-19(14-22)8-6-15-4-2-3-5-17(15)19/h2-5,7,9H,6,8,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOHEFZYGAIZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)COCC(=O)N2CCOC3(C2)CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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